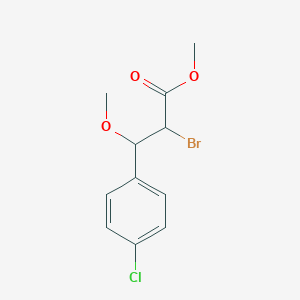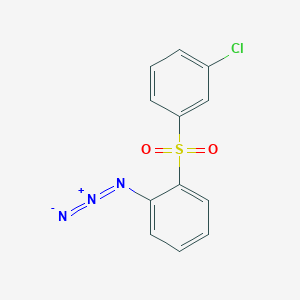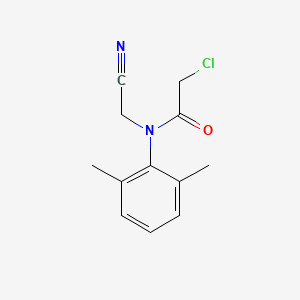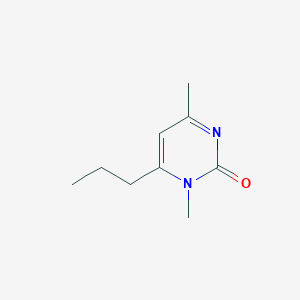![molecular formula C18H20Br2 B14594551 1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] CAS No. 61390-67-8](/img/structure/B14594551.png)
1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2. It consists of a butane-1,4-diyl linker connecting two 4-(bromomethyl)benzene groups. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] can be synthesized through a bromination reaction. One common method involves the reaction of 1,4-dibromobutane with 4-(bromomethyl)benzene in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures, around 110°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industrial Applications: The compound is utilized in the manufacture of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the butane-1,4-diyl linker.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linker instead of butane-1,4-diyl.
1,1’-(1,4-Dimethyl-1-butene-1,4-diyl)bisbenzene: Features a dimethylbutene linker.
Uniqueness
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is unique due to its butane-1,4-diyl linker, which imparts specific physical and chemical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds with different linkers .
Propriétés
Numéro CAS |
61390-67-8 |
|---|---|
Formule moléculaire |
C18H20Br2 |
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C18H20Br2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H,1-4,13-14H2 |
Clé InChI |
RSMZXWZVZYTVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)



![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)



![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

